Methyl 3-acetamido-2-hydroxybenzoate
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Overview
Description
Methyl 3-acetamido-2-hydroxybenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid and contains functional groups such as an ester, an amide, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetamido-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the acylation of 3-amino-2-hydroxybenzoic acid with acetic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-acetamido-2-hydroxybenzoic acid.
Reduction: Formation of 3-acetamido-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetamido-2-hydroxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific functional properties
Mechanism of Action
The mechanism of action of Methyl 3-acetamido-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain. The compound’s hydroxyl and amide groups play crucial roles in binding to the active sites of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-2-hydroxybenzoate
- Methyl 5-acetamido-2-hydroxybenzoate
- Methyl 3,5-dibromo-2-hydroxybenzoate
Uniqueness
Methyl 3-acetamido-2-hydroxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
IUPAC Name |
methyl 3-acetamido-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-8-5-3-4-7(9(8)13)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQERLORSROTTGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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